molecular formula C7H3ClF3N3 B1459236 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1211520-73-8

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1459236
CAS No.: 1211520-73-8
M. Wt: 221.57 g/mol
InChI Key: XTQGBMSLTHSCEX-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The compound’s systematic identity is defined by its molecular architecture and substituent arrangement:

IUPAC Name :
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Molecular Formula :
C₇H₃ClF₃N₃.

Molecular Weight :
221.57 g/mol (calculated via PubChem’s standardized methods).

Structural Features :

  • A bicyclic system comprising a pyrrole ring fused to a pyrimidine moiety.
  • Chlorine at position 4 and trifluoromethyl (-CF₃) at position 5.
  • Delocalized π-electron system across the heteroaromatic core.

Key Identifiers :

Property Value Source
CAS Registry Number 1211520-73-8
SMILES Notation C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F
InChI Key XTQGBMSLTHSCEX-UHFFFAOYSA-N

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom facilitates electrophilic substitution reactions.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrrolo[2,3-d]pyrimidines dates to early investigations into purine analogs, but the specific derivatization of this compound reflects advances in fluorination and cross-coupling methodologies:

  • 2013 : First reported synthesis via nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with trifluoromethylating agents.
  • 2017 : Optimization of green synthetic routes using β-cyclodextrin catalysis in aqueous media, improving yield and sustainability.
  • 2021 : Large-scale production via Dakin-West reaction and Dimroth rearrangement, enabling industrial applications.

Evolution of Synthetic Strategies :

Era Method Key Advancements
2010s Halogenation/CF₃ insertion Introduction of regioselective trifluoromethylation
2020s Catalytic C–H functionalization Reduced reliance on pre-functionalized intermediates

These developments have positioned the compound as a benchmark for studying structure-activity relationships in fused heterocycles.

Role in Contemporary Medicinal Chemistry Research

The compound’s utility stems from its dual functionality as a hydrogen-bond acceptor (pyrimidine N-atoms) and hydrophobic moiety (CF₃ group), enabling targeted interactions with biological macromolecules:

Kinase Inhibition :

  • EGFR/Her2/VEGFR2 Targets : Derivatives like compound 5k (IC₅₀ = 40–204 nM) exploit the pyrrolo[2,3-d]pyrimidine core to occupy ATP-binding pockets, mimicking purine interactions.
  • CSF1R Selectivity : Subnanomolar inhibitors (e.g., 23 ) achieve >1,000-fold selectivity over PDGFR family kinases via DFG-out binding mode.

Anticancer Applications :

  • GARFTase Inhibition : Analogues with glutamate side chains (e.g., 4 , 5 ) disrupt folate metabolism, showing potency in hepatic carcinoma models.
  • Apoptosis Induction : Upregulation of caspase-3 and Bax proteins observed in HepG2 cells treated with trifluoromethylated derivatives.

Structural Modifications and Bioactivity :

Derivative Modification Site Biological Activity Target
5k C4 (hydrazide) Multi-kinase inhibition (40 nM) EGFR, CDK2
23 C2 (amine) CSF1R inhibition (0.8 nM) Macrophages

Molecular docking studies reveal conserved hydrogen bonds with kinase hinge regions (e.g., Glu948, Leu899), while the CF₃ group contributes to van der Waals interactions in hydrophobic subpockets.

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGBMSLTHSCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it has been observed to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In various cell types, including cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. For example, it can induce cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cell cycle inhibitors. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by occupying the ATP-binding site, thereby blocking the transfer of phosphate groups to substrate proteins. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression, which may result in altered cellular phenotypes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth in cancer models by targeting specific kinases. At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.

Biological Activity

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 1211520-73-8
  • Melting Point : 52-56 °C
  • Density : 1.656 g/cm³ (predicted) .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it may target various tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for anticancer therapies .

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example, it exhibited significant activity against HepG2 liver cancer cells with IC₅₀ values ranging from 40 nM to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .

Cell Line IC₅₀ (nM) Mechanism
HepG240 - 204Induces apoptosis via caspase activation
HeLaVariesCell cycle arrest and apoptosis
MDA-MB-231VariesInhibition of proliferation

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential antiparasitic effects. It has been tested against various parasitic infections, revealing promising results in inhibiting parasite growth at micromolar concentrations .

Parasite EC₅₀ (μM) Effect
Trypanosoma brucei0.577Growth inhibition
Plasmodium falciparum0.064Potent inhibition

Case Studies

  • Cancer Cell Studies : A study involving the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives found that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
  • In Vivo Studies : Animal models have been used to further investigate the therapeutic potential of this compound. Results indicate that administration led to significant tumor reduction in xenograft models, supporting its role as a viable candidate for cancer therapy .

Comparison with Similar Compounds

Structural Modifications at the 5-Position

Substituents at the 5-position significantly influence electronic properties and biological activity:

Compound Name 5-Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine -CF₃ C₇H₄ClF₃N₃ 255.58 Intermediate for kinase inhibitors; antiviral potential
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine -CHF₂ C₇H₅ClF₂N₃ 203.58 Reduced steric hindrance vs. -CF₃; potential for improved solubility
4-Chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl C₁₂H₇ClFN₃ 247.66 Enhanced π-π stacking interactions; explored in antiparasitic agents
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine -I C₆H₄ClIN₃ 296.47 Heavy atom for crystallography; precursor for cross-coupling reactions

Key Insights :

  • Aryl substituents (e.g., 4-fluorophenyl) enhance planar interactions with hydrophobic enzyme pockets, as seen in antiparasitic drug development .

Modifications at the 4-Position

The 4-chloro group is a common site for derivatization:

Compound Name 4-Substituent Biological Activity Reference
N4-Cyclohexyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine -NH-Cyclohexyl Inhibitor of IKKα (kinase target); IC₅₀ = 0.12 µM
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine -NH₂ (ribonucleoside) Potent HCV inhibitor (EC₉₀ = 12.4 µM); oral bioavailability
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid -COOH Intermediate for antitumor agents; carboxyl group enables conjugation

Key Insights :

  • Amination at position 4 (e.g., cyclohexylamine) enhances kinase inhibition, likely through hydrogen bonding with catalytic residues .
  • Ribonucleoside derivatives (e.g., 4-amino-5-fluoro) demonstrate antiviral efficacy against HCV, with improved pharmacokinetics over adenosine analogs .

Core Scaffold Variations

Replacing the pyrrolo[2,3-d]pyrimidine core with other heterocycles alters target specificity:

Compound Name Core Structure Activity Against ZIKV (EC₉₀, µM) Cytotoxicity (CC₅₀, µM) Reference
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine (Compound 1) Pyrrolo[2,3-d]pyrimidine 12.3 >50
9H-Purine (Compound 29) Purine 26.8 49.3
1H-Pyrazolo[3,4-d]pyrimidine (Compound 31) Pyrazolo[3,4-d]pyrimidine 15.6 >50

Key Insights :

  • The pyrrolo[2,3-d]pyrimidine core (e.g., Compound 1) exhibits superior antiviral potency against Zika virus (ZIKV) compared to purine or pyrazolo analogs, likely due to optimized interactions with viral polymerases .
  • Pyrazolo[3,4-d]pyrimidine derivatives show reduced cytotoxicity, suggesting a broader therapeutic index .

Preparation Methods

Method 1: Two-Step Condensation and Cyclization Route (Based on CN110386936B)

This method involves:

Step 1: Formation of Intermediate (Formula IV)

  • React 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in a suitable solvent (e.g., cyclohexane, tetrahydrofuran, or acetonitrile) under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV).
  • The solvent to reactant mass ratio ranges from 2:1 to 15:1 to optimize solubility and reaction rate.

Step 2: Addition Condensation Cyclization and Elimination

  • In a second solvent (e.g., methanol), the intermediate IV undergoes addition condensation with formamidine salt in the presence of an alkali base such as sodium methoxide.
  • The reaction is carried out in a one-pot manner with two temperature stages:
    • 0 to 50 °C for 2-8 hours to facilitate cyclization.
    • 50 to 110 °C for 2-8 hours to promote elimination of hydrogen chloride and formation of the target compound.
  • The molar ratio of base:formamidine salt:intermediate IV is optimized between 2.0-3.0 : 1.0-1.5 : 1.0 for maximum yield and selectivity.

Outcome:

  • The process yields 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with a high yield (~90%) and high purity (~99.3%).
  • The method is noted for low waste generation, environmental friendliness, and cost-effectiveness due to the use of inexpensive raw materials and mild reaction conditions.

Table 1: Key Reaction Parameters for Method 1

Step Reactants Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (%)
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Cyclohexane, THF, or MeCN Not specified Not specified Not specified Not specified
2 Intermediate IV + formamidine salt + NaOMe Methanol 0-50 (cyclization), 50-110 (elimination) 4-8 (each stage) 90.2 99.3

This method, referenced in US patent US10738058B2, involves:

  • Initial α-alkylation of cyanoacetate derivatives with halogenated acetals or bromides to introduce functional groups necessary for ring formation.
  • Subsequent cyclization with amidine or thiourea derivatives to form the pyrimidine ring.
  • Chlorination using phosphorus oxychloride to introduce the chlorine atom at position 4.
  • Optional oxidation and sulfur removal steps depending on the intermediate structures.

Challenges:

  • Use of large quantities of phosphorus oxychloride produces significant acidic waste.
  • Oxidation steps may require expensive reagents like potassium osmate and sodium periodate, which are difficult to recover and increase production costs.
  • Overall yield is moderate (~37.7% to 45.8%) with multiple reaction steps, making it less suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

Feature Method 1 (CN110386936B) Method 2 (US10738058B2 and prior art)
Number of Steps Two main steps (condensation + cyclization) Multiple steps (alkylation, cyclization, chlorination, oxidation)
Key Reagents 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, sodium methoxide Cyanoacetate, bromoacetaldehyde diethyl acetal, thiourea, phosphorus oxychloride
Reaction Conditions Mild temperatures (0-110 °C), one-pot cyclization Harsh conditions, multiple isolated steps
Yield High (~90%) Moderate (37.7% - 45.8%)
Environmental Impact Low waste, environmentally friendly High waste, hazardous reagents
Industrial Suitability High due to simplicity and cost Low due to complexity and cost

Research Findings and Optimization Notes

  • The use of sodium methoxide in methanol as the base and solvent in Method 1 is critical for achieving high yield and purity.
  • Controlling the temperature during the addition condensation and elimination stages prevents side reactions and improves selectivity.
  • The molar ratios of base, formamidine salt, and intermediate are carefully optimized to balance reaction completion and minimize byproducts.
  • The one-pot approach reduces processing time and waste generation compared to multi-step methods.
  • The choice of solvent in the condensation step affects solubility and reaction kinetics; solvents such as tetrahydrofuran and acetonitrile are preferred for their polarity and ability to dissolve reactants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

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